6-Nitro-1,3-benzothiazole-2-sulfonic acid
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Overview
Description
6-Nitro-1,3-benzothiazole-2-sulfonic acid is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 6th position and a sulfonic acid group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of 6-Nitro-1,3-benzothiazole-2-sulfonic acid typically involves the nitration of 1,3-benzothiazole-2-sulfonic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
6-Nitro-1,3-benzothiazole-2-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles for substitution reactions. Major products formed from these reactions include 6-amino-1,3-benzothiazole-2-sulfonic acid and other substituted benzothiazole derivatives .
Scientific Research Applications
6-Nitro-1,3-benzothiazole-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives, which have applications in organic synthesis and materials science.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Benzothiazole derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-benzothiazole-2-sulfonic acid and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The benzothiazole ring structure allows for interactions with enzymes, receptors, and other proteins, contributing to the compound’s biological activity .
Comparison with Similar Compounds
6-Nitro-1,3-benzothiazole-2-sulfonic acid can be compared with other benzothiazole derivatives, such as:
2-Amino-6-nitrobenzothiazole: Similar in structure but lacks the sulfonic acid group, which affects its solubility and reactivity.
6-Nitrobenzothiazole: Lacks both the amino and sulfonic acid groups, resulting in different chemical and biological properties.
2-Mercaptobenzothiazole: Contains a thiol group instead of a nitro group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the nitro and sulfonic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
6-nitro-1,3-benzothiazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5S2/c10-9(11)4-1-2-5-6(3-4)15-7(8-5)16(12,13)14/h1-3H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTRWPMOBLLQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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